(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.
Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via a cyclization reaction starting from a linear precursor containing the necessary functional groups.
Coupling Reactions: The methoxyphenyl group is introduced through a coupling reaction, such as a Heck or Suzuki coupling, involving a halogenated phenyl derivative and a suitable palladium catalyst.
Final Assembly: The final step involves the coupling of the piperidine derivative with the pyrazine ring, typically using an esterification or amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the acrylate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of their activities. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((1-(3-(4-hydroxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- (E)-3-((1-(3-(4-chlorophenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- (E)-3-((1-(3-(4-methylphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Uniqueness
The uniqueness of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-16-7-4-15(5-8-16)6-9-19(25)24-12-2-3-17(14-24)27-20-18(13-21)22-10-11-23-20/h4-11,17H,2-3,12,14H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRVCMRUYGQMQE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.